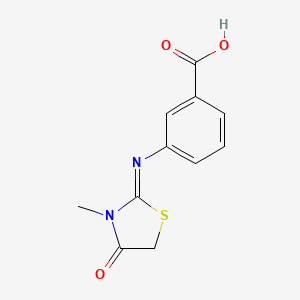

3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid

Übersicht

Beschreibung

The compound 3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid is a derivative of thiazolidinone, a heterocyclic compound containing a five-membered ring with sulfur and nitrogen heteroatoms. This class of compounds is known for its biological activities, including antimicrobial and anticancer properties . The molecular structure of similar compounds often features a planar thiazolidine moiety, which can be inclined at various angles to the benzoic acid fragment, as seen in related structures .

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the condensation of appropriate precursors. For instance, benzothiazolamine-based bisthiourea precursors were cyclized into bis thiazolidinone derivatives using dimethyl but-2-meditate in the presence of dry methanol . Similarly, Schiff bases derived from amino-benzothiazole and 2-formylbenzoic acid were used to synthesize metal complexes . These methods suggest that the synthesis of 3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid would likely involve a condensation reaction between a thiazolidinone precursor and an amino-benzoic acid derivative.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by the presence of a thiazolidine ring, which can exhibit deviations from planarity. X-ray structure analysis of related compounds has revealed that the thiadiazolidine rings show pronounced deviations from planarity, with the sulfur atom out of the plane of the other four atoms . The planarity of the thiazolidine moiety and its inclination relative to the benzoic acid fragment are important for the biological activity of these compounds .

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo various chemical reactions. For example, 2-imino-1,3-thiazetidines were oxidized to 1-oxo-1-λ^4-1,2,4-thiadiazolidin-3-ones using H2O2/glacial acetic acid . Additionally, thiazolidinone derivatives have been shown to react with mercapto succinic acid to form acetic acids, which can then be cyclized to form the final thiazolidinone compounds . These reactions indicate that 3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid could potentially participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of various functional groups, such as the benzoic acid moiety, can contribute to the formation of hydrogen bonds and π-π stacking interactions, which can affect the compound's solubility and crystalline structure . The electronic and steric properties of these compounds have been studied using molecular modeling and QSAR studies, which help to understand the effect of structure on biological activity .

Wissenschaftliche Forschungsanwendungen

Antioxidant and Anti-inflammatory Agents

Research by Raut et al. (2020) focused on synthesizing benzofused thiazole derivatives to evaluate their antioxidant and anti-inflammatory activities. The study found that certain derivatives exhibited significant anti-inflammatory activity compared to standard references. Additionally, these compounds demonstrated potent antioxidant activity against various reactive species, suggesting their potential as alternative antioxidant and anti-inflammatory agents (Raut et al., 2020).

Salicylic Acid Derivatives for Drug Development

Tjahjono et al. (2022) discussed the potential of salicylic acid derivatives, particularly 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), as alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid (ASA). Preliminary assessments of COX-2 specificity, toxicity profiles, and anti-inflammatory and antiplatelet activities indicate that 3-CH2Cl could be a promising compound for new drug development (Tjahjono et al., 2022).

Thiazolidine Derivatives in Medicinal Chemistry

Sahiba et al. (2020) and Santos et al. (2018) reviewed the synthesis, structural activity relationships, and pharmacological activities of thiazolidine derivatives, highlighting their broad spectrum of biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. These studies emphasize the versatility of thiazolidine scaffolds in drug discovery and their potential in developing new therapeutic agents (Sahiba et al., 2020); (Santos et al., 2018).

Green Chemistry in Synthesis

A review by JacqulineRosy et al. (2019) highlights the green synthesis of thiazolidinone derivatives, evaluating their biological activities against various pathogens. The review underscores the importance of environmentally friendly synthetic methods in creating biologically active compounds, demonstrating the role of green chemistry in medicinal chemistry (JacqulineRosy et al., 2019).

Eigenschaften

IUPAC Name |

3-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-13-9(14)6-17-11(13)12-8-4-2-3-7(5-8)10(15)16/h2-5H,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPIAMVJQJJHOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CSC1=NC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360991 | |

| Record name | 3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204536 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid | |

CAS RN |

436811-29-9 | |

| Record name | 3-[(3-Methyl-4-oxo-2-thiazolidinylidene)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436811-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]-](/img/structure/B1299552.png)

![ethyl N-[2-cyano-2-[(4-fluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1299555.png)

![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1299568.png)

![Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1299582.png)